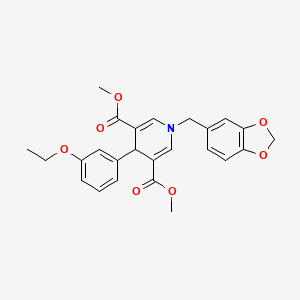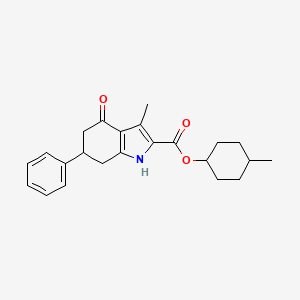![molecular formula C21H23ClN4O3 B4713357 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4713357.png)
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,5-dimethoxyphenyl)urea
説明
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,5-dimethoxyphenyl)urea is a chemical compound with potential applications in scientific research. This compound is also known as CDPPB and has been studied extensively for its effects on the brain and nervous system. In
作用機序
CDPPB works by binding to and activating the mGluR5 receptor in the brain. This activation leads to an increase in the release of several important neurotransmitters, including glutamate and dopamine. These neurotransmitters play a crucial role in the regulation of mood, cognition, and behavior. The activation of mGluR5 by CDPPB has been shown to enhance synaptic plasticity, which is the ability of neurons to form new connections and adapt to changes in the environment.
Biochemical and Physiological Effects
CDPPB has several biochemical and physiological effects on the brain and nervous system. The compound has been shown to enhance learning and memory in animal models, and to have potential therapeutic effects in the treatment of neurological disorders such as schizophrenia and depression. CDPPB has also been shown to have anti-inflammatory effects in the brain, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
CDPPB has several advantages and limitations for lab experiments. One of the main advantages is its specificity for the mGluR5 receptor, which allows for precise manipulation of this receptor in the brain. CDPPB has also been shown to have a long half-life, which allows for sustained activation of the mGluR5 receptor. However, CDPPB is a highly potent compound and must be used with caution in lab experiments to avoid unintended effects on other receptors or neurotransmitter systems.
将来の方向性
There are several future directions for research on CDPPB. One potential area of research is the development of CDPPB analogs that have improved pharmacokinetic properties or greater selectivity for the mGluR5 receptor. Another area of research is the investigation of the potential therapeutic effects of CDPPB in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, further research is needed to fully understand the biochemical and physiological effects of CDPPB on the brain and nervous system.
科学的研究の応用
CDPPB has been studied extensively for its potential applications in scientific research. One of the main areas of research is the compound's effects on the brain and nervous system. CDPPB has been shown to enhance the activity of a specific type of receptor in the brain called mGluR5. This receptor is involved in several important processes in the brain, including learning and memory, and is a potential target for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2,5-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3/c1-13-20(14(2)26(25-13)12-15-7-5-6-8-17(15)22)24-21(27)23-18-11-16(28-3)9-10-19(18)29-4/h5-11H,12H2,1-4H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKGZKYKDNFSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-propylacetamide](/img/structure/B4713282.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4713290.png)


![6-butylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4713316.png)
![methyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4713323.png)

![5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4713331.png)
![5-(5-{[1-(4-iodophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4713345.png)
![(2-chloro-5-nitrobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4713359.png)
![N-(tert-butyl)-2-[(5-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4713364.png)
![N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4713367.png)
![2-(4-chloro-2-methylphenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4713378.png)
